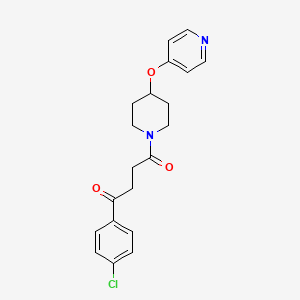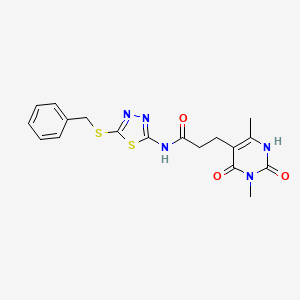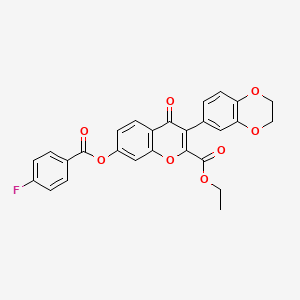![molecular formula C15H19N3O5S2 B2778073 7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 946324-26-1](/img/structure/B2778073.png)
7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a sulfonyl group and an azepane moiety. Compounds in this family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Azepane Moiety: The azepane moiety is attached via nucleophilic substitution reactions, often using azepane derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiadiazine ring or the azepane moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-benzothiadiazine-1,1-dioxide: A parent compound with similar pharmacological activities.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as a positive allosteric modulator of AMPA receptors.
Uniqueness
7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c19-15(18-7-3-1-2-4-8-18)10-24(20,21)12-5-6-13-14(9-12)25(22,23)17-11-16-13/h5-6,9,11H,1-4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOECGIQASKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2777990.png)
![Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2777991.png)
![4-(dimethylsulfamoyl)-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2777992.png)
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)
![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[2-(4-methoxyphenyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B2778002.png)


![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)
![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)
![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)

